Butafenacil

概要

説明

ブタフェナシルは、ピリミジンジオン化学クラスに属する有機化合物であり、主に除草剤として使用されます。 ブタフェナシルは、穀物や菜種などのさまざまな作物における広葉雑草や一部のイネ科雑草の防除に効果があることが知られています 。 ブタフェナシルは、植物におけるクロロフィル形成に不可欠な酵素であるプロトポルフィリノゲンオキシダーゼを阻害することで作用します 。

準備方法

ブタフェナシルの合成には、いくつかの重要なステップが含まれます。主な合成経路には、フェニルイソシアネートとアミンの反応が含まれます。具体的には、2-クロロ-5-イソシアナト安息香酸エチルと3-アミノ-4,4,4-トリフルオロクロトン酸エチルを塩基の存在下で反応させて、置換尿素中間体を生成します。 この中間体は、その後環化してピリミジンジオン構造を形成します 。 さらに、標準的な化学変換が用いられて最終生成物が生成されます 。

化学反応の分析

ブタフェナシルは、次のようなさまざまな化学反応を起こします。

酸化: ブタフェナシルは、特定の条件下で酸化され、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、ブタフェナシルに存在する官能基を修飾することができます。

置換: ブタフェナシルは、置換反応を起こすことができ、その際に1つの官能基が別の官能基に置換されます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります 。

科学研究の応用

ブタフェナシルには、いくつかの科学研究の応用があります。

科学的研究の応用

Agricultural Applications

Butafenacil is predominantly utilized in agriculture for controlling broadleaf weeds in cereal crops. It is effective both pre-emergence and post-emergence, making it a versatile option for farmers. The following table summarizes key agricultural applications:

| Application | Details |

|---|---|

| Target Weeds | Broadleaf weeds in cereals |

| Application Timing | Pre-emergence and post-emergence |

| Mechanism of Action | Inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis |

| Crop Types | Cereal crops such as wheat and barley |

Ecotoxicological Research

Recent studies have highlighted this compound's role as a significant inducer of anemia in aquatic organisms, particularly zebrafish embryos. This property has led to its use as a positive control in ecotoxicological screenings to identify chemicals that induce blood disorders. Key findings from relevant studies are summarized below:

Case Study: Anemia Induction in Zebrafish

- Objective: To evaluate the effects of this compound on arterial circulation and anemia induction.

- Methodology: Zebrafish embryos were exposed to varying concentrations of this compound (0.39 to 12.5 µM) during the first 72 hours post-fertilization.

- Results:

Biomedical Research Applications

This compound's mechanism of action has made it a valuable tool in biomedical research, particularly for studying heme biosynthesis and related disorders.

Case Study: Positive Control for Blood Disorders

- Study Focus: Investigated the utility of this compound as a positive control for identifying chemicals that induce anemia and variegate porphyria.

- Findings:

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound in various animal models. The following table outlines findings from these studies:

Summary of Findings

This compound serves multiple applications across agriculture, ecotoxicology, and biomedical research due to its unique properties as a protoporphyrinogen oxidase inhibitor. Its effectiveness in controlling weeds, combined with its role as an inducer of anemia in model organisms, positions it as a critical compound for further research.

作用機序

ブタフェナシルは、植物におけるクロロフィル形成に不可欠な酵素であるプロトポルフィリノゲンオキシダーゼ(PPO)を阻害することで作用します。この阻害は、クロロフィルの形成を阻止し、強力な光増感剤であるプロトポルフィリンIXの蓄積につながります。 活性化された酸素は脂質過酸化を引き起こし、膜の完全性と機能の急速な喪失をもたらし、最終的に植物にクロロシスと壊死を引き起こします 。

類似化合物との比較

ブタフェナシルは、プロトポルフィリノゲンオキシダーゼの特異的な阻害により、除草剤の中でユニークな存在です。類似の化合物には、次のものがあります。

フルミオキサジン: 別のPPO阻害剤ですが、ゼブラフィッシュに貧血を誘発する能力はブタフェナシルよりも弱いです。

オキサジアゾン: 作用機序が似ていますが、化学構造が異なる除草剤です。

スルフェントラゾン: さまざまな作物で使用される別のPPO阻害剤であり、ブタフェナシルとは異なる活性のスペクトルを持っています。

これらの化合物は、PPOを阻害するという共通の機序を共有していますが、化学構造、効力、および具体的な用途において異なります 。

生物活性

Butafenacil is a pyrimidindione herbicide primarily used for controlling various weeds in agricultural settings. Its biological activity is primarily attributed to its mechanism of action as an inhibitor of protoporphyrinogen oxidase (PPO), an enzyme crucial for heme production in vertebrates and plants. This article details the biological activity of this compound, including its toxicity profiles, effects on various organisms, and relevant research findings.

This compound acts by inhibiting PPO, leading to the accumulation of protoporphyrinogen IX and subsequent cellular damage due to the production of reactive oxygen species (ROS). This inhibition disrupts normal heme synthesis, which is vital for various physiological processes in both plants and animals.

Acute Toxicity

This compound exhibits low acute toxicity across several animal models. The following table summarizes the acute toxicity findings:

| Study Type | Species | LD50/LC50 Values | Toxicity Category |

|---|---|---|---|

| Acute Oral | Rats | >5000 mg/kg | IV |

| Acute Dermal | Rats | >2000 mg/kg | III |

| Acute Inhalation | Rats | >5.10 mg/L | IV |

| Primary Eye Irritation | Rabbits | Resolved within 96 hours | III |

| Primary Skin Irritation | Rabbits | Not an irritant | IV |

| Dermal Sensitization | Guinea Pigs | Not a sensitizer | NA |

These results indicate that this compound has a low potential for acute toxicity, making it relatively safe when handled properly.

Subchronic and Chronic Toxicity

Subchronic studies have shown that this compound can cause hematological effects, including decreased hemoglobin levels and increased red cell volume. Chronic exposure has been associated with liver and kidney effects, particularly at higher doses:

- Lowest Observed Adverse Effect Level (LOAEL) : 62.3 mg/kg/day for hematological effects.

- Chronic Administration Effects : Liver enlargement and microscopic lesions were observed in mice at a LOAEL of 6.96 mg/kg/day .

Zebrafish Studies

Research utilizing zebrafish embryos has demonstrated that this compound exposure leads to significant cardiovascular toxicity, characterized by decreased arterial circulation and severe anemia due to hemoglobin loss. The study indicated that concentrations as low as 0.39 µM resulted in observable cardiovascular impairment without affecting survival rates .

Arabidopsis Research

In plant studies, Arabidopsis thaliana exhibited complete inhibition of germination at high concentrations of this compound (100 nm), indicating its potent herbicidal activity. Transgenic lines engineered for herbicide tolerance showed significantly higher resistance, highlighting the potential for developing genetically modified crops that can withstand this compound application .

Case Studies

- Hematological Effects in Rodents : In a study involving rats administered this compound at varying doses over three months, significant reductions in hemoglobin concentration were noted at doses of 1,000 ppm and above. This was accompanied by signs of anemia such as microcytosis and hypochromia .

- Liver Effects in Mice : Chronic exposure studies in mice revealed increased liver weights and histopathological changes indicative of liver stress, including Kupffer cell hyperplasia and inflammatory infiltration .

- Developmental Toxicity : this compound did not show reproductive or developmental toxicity in rat or rabbit studies, indicating a favorable safety profile regarding reproductive health .

特性

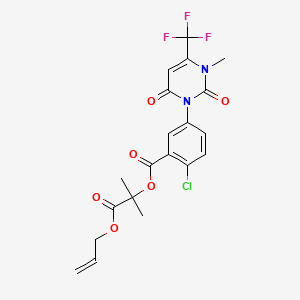

IUPAC Name |

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDYYFXHPAIBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034365 | |

| Record name | Butafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134605-64-4 | |

| Record name | Butafenacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134605-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butafenacil [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134605644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butafenacil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(allyloxy)-2-methyl-1-oxopropan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAFENACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z141CCP2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。